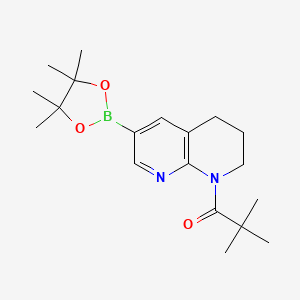
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one is a useful research compound. Its molecular formula is C19H29BN2O3 and its molecular weight is 344.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,2-Dimethyl-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)propan-1-one (CAS No. 1222533-83-6) is a synthetic compound that incorporates a naphthyridine moiety and a boron-containing group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C19H29BN2O3, with a molecular weight of 344.26 g/mol. The structure features a naphthyridine core that is known for its pharmacological properties, particularly in the context of anticancer and antimicrobial activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, derivatives of naphthyridine have been shown to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation pathways. The incorporation of boron atoms can enhance the compound's ability to target specific biological pathways related to cancer cell survival .
The mechanism by which this compound exerts its biological effects may involve modulation of key signaling pathways associated with cell growth and survival. It is hypothesized that the compound interacts with specific receptors or enzymes that play critical roles in cancer cell metabolism. For example, the presence of the dioxaborolane moiety may facilitate interactions with biomolecules that are crucial for cellular signaling processes .
Antimicrobial Properties
In addition to its antitumor potential, compounds similar to this compound have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains through mechanisms such as disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives and tested their cytotoxicity against human cancer cell lines. Among these derivatives was a close analog of this compound which demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of boron-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds exhibited significant inhibitory effects on bacterial growth at concentrations below 100 µg/mL. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 1222533-83-6 |
| Molecular Formula | C19H29BN2O3 |
| Molecular Weight | 344.26 g/mol |
| Antitumor IC50 (Breast Cancer) | Low micromolar range |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,8-naphthyridin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-17(2,3)16(23)22-10-8-9-13-11-14(12-21-15(13)22)20-24-18(4,5)19(6,7)25-20/h11-12H,8-10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERYMRCXQZLII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(CCC3)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678409 |
Source


|
| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-83-6 |
Source


|
| Record name | 2,2-Dimethyl-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-1(2H)-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














